{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of “{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride” involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of “{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride” is unique and interesting. It is a bicyclic amine compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride” are complex and involve a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical And Chemical Properties Analysis
“{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride” is a powder at room temperature . Its IUPAC name is “bicyclo [3.1.0]hexan-2-ylmethanamine hydrochloride” and its InChI Code is "1S/C7H13N.ClH/c8-4-6-2-1-5-3-7 (5)6;/h5-7H,1-4,8H2;1H" .Scientific Research Applications
Synthesis of Bicyclic Scaffolds
The compound is utilized in the synthesis of bicyclo[3.1.0]hexanes, which are valuable building blocks in medicinal chemistry . The process involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using either an organic or an iridium photoredox catalyst under blue LED irradiation. This method is particularly noted for its high diastereoselectivity, especially when difluorocyclopropenes are used, allowing for the creation of complex molecules with multiple contiguous stereocenters .
Antitumor Agents
Derivatives of the compound have been studied for their potential as antitumor agents . These studies include the biological evaluation of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks. The most effective compounds demonstrated antiproliferative activity against various cancer cell lines, including human erythroleukemia, cervical carcinoma, and mouse colon carcinoma, with IC50 values ranging from 4.2 to 24.1 μM .
Histamine Receptor Binding
Conformationally rigid histamine analogues with a bicyclo[3.1.0]hexane scaffold have been designed and synthesized . These compounds selectively bind to the H3 receptor subtype over the H4 receptor subtype. Notably, one compound exhibited potent binding affinity and over 100-fold selectivity for the H3 receptors, suggesting potential applications in the development of drugs targeting histamine-related disorders .
Safety and Hazards
The safety information for “{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-bicyclo[3.1.0]hexanylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-5-1-6-3-7(6)2-5;/h5-7H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXMTSGFVBMDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{Bicyclo[3.1.0]hexan-3-yl}methanamine hydrochloride |
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